
Propanal, 3-(2-naphthalenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanal, 3-(2-naphthalenylthio)- is an organic compound that belongs to the class of aldehydes It is characterized by the presence of a propanal group attached to a naphthalenylthio moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-(2-naphthalenylthio)- typically involves the reaction of propanal with a naphthalenylthio derivative under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the naphthalenylthio group to the carbonyl carbon of propanal. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at room temperature.
Industrial Production Methods
While specific industrial production methods for Propanal, 3-(2-naphthalenylthio)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Propanal, 3-(2-naphthalenylthio)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The naphthalenylthio group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of 3-(2-naphthalenylthio)propanoic acid.
Reduction: Formation of 3-(2-naphthalenylthio)propanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Propanal, 3-(2-naphthalenylthio)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Propanal, 3-(2-naphthalenylthio)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The naphthalenylthio moiety may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.
相似化合物的比较
Similar Compounds
Propanal: A simple aldehyde with a similar structure but lacking the naphthalenylthio group.
3-(2-Naphthalenylthio)propanol: A reduced form of Propanal, 3-(2-naphthalenylthio)-.
3-(2-Naphthalenylthio)propanoic acid: An oxidized form of Propanal, 3-(2-naphthalenylthio)-.
Uniqueness
Propanal, 3-(2-naphthalenylthio)- is unique due to the presence of both an aldehyde group and a naphthalenylthio moiety
属性
CAS 编号 |
100752-53-2 |
|---|---|
分子式 |
C13H12OS |
分子量 |
216.30 g/mol |
IUPAC 名称 |
3-naphthalen-2-ylsulfanylpropanal |
InChI |
InChI=1S/C13H12OS/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-8,10H,3,9H2 |
InChI 键 |
QOPISSWQXXHKJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)SCCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)

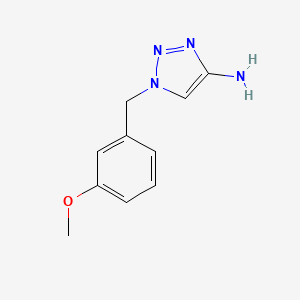
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
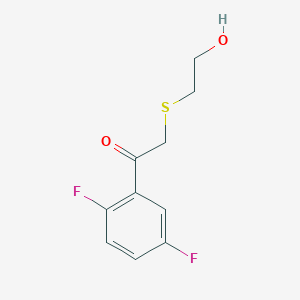
![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
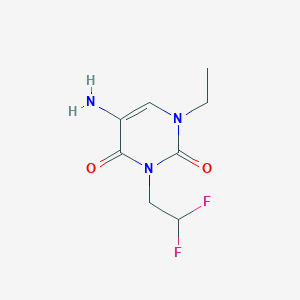

![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
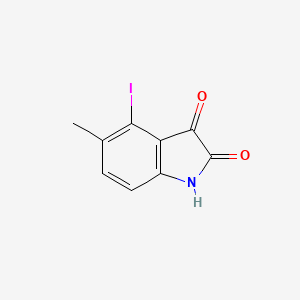


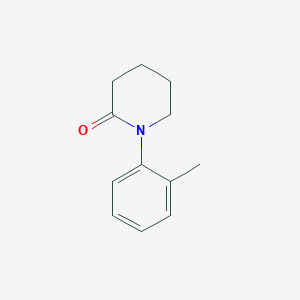
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
